1,3-Benzodithiole, 2-propyl- 1,3-Benzodithiole, 2-propyl-
Brand Name: Vulcanchem
CAS No.: 61666-76-0
VCID: VC19521716
InChI: InChI=1S/C10H12S2/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-4,6-7,10H,2,5H2,1H3
SMILES:
Molecular Formula: C10H12S2
Molecular Weight: 196.3 g/mol

1,3-Benzodithiole, 2-propyl-

CAS No.: 61666-76-0

Cat. No.: VC19521716

Molecular Formula: C10H12S2

Molecular Weight: 196.3 g/mol

* For research use only. Not for human or veterinary use.

1,3-Benzodithiole, 2-propyl- - 61666-76-0

Specification

CAS No. 61666-76-0
Molecular Formula C10H12S2
Molecular Weight 196.3 g/mol
IUPAC Name 2-propyl-1,3-benzodithiole
Standard InChI InChI=1S/C10H12S2/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-4,6-7,10H,2,5H2,1H3
Standard InChI Key HYXVRPCGOKTUBX-UHFFFAOYSA-N
Canonical SMILES CCCC1SC2=CC=CC=C2S1

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a benzene ring fused to a five-membered 1,3-dithiole ring, with a propyl group (-CH2CH2CH3) attached to the dithiole’s 2-position. This arrangement creates a planar, conjugated system where sulfur atoms at the 1- and 3-positions contribute to electron delocalization. The molecular formula is C10H12S2, with a molar mass of 196.33 g/mol.

The dithiole ring’s sulfur atoms exhibit nucleophilic reactivity due to their lone electron pairs, enabling participation in redox reactions, coordination chemistry, and cycloadditions . The propyl group introduces steric bulk, influencing solubility and intermolecular interactions. Comparative studies highlight structural distinctions from related compounds like 1,3-dithiolane (lacking aromaticity) and benzothiazole (containing nitrogen instead of sulfur).

Spectroscopic and Electronic Properties

Ionization energy data for analogous compounds, such as 1,3-benzodithiole derivatives, reveal vertical ionization energies of 6.68–6.81 eV, as determined by photoelectron spectroscopy . These values reflect the stability of the highest occupied molecular orbital (HOMO), which is localized on the sulfur atoms and π-system of the benzene ring . Ultraviolet-visible (UV-Vis) spectroscopy of similar dithiole-thiones shows absorption maxima near 365 nm (ε = 23,000 M⁻¹cm⁻¹), attributed to π→π* transitions within the conjugated system .

Synthetic Methodologies

Cyclocondensation Approaches

A widely used route involves the reaction of 1,2-benzenedithiol with propyl isothiocyanate under basic conditions. This method, adapted from the 1,2-benzenedithiol-based cyclocondensation assay, produces 1,3-benzodithiole-2-thione intermediates, which can be alkylated to introduce the propyl group . Key steps include:

  • Nucleophilic attack: Thiol groups in 1,2-benzenedithiol react with the electrophilic carbon of isothiocyanates.

  • Cyclization: Intramolecular dehydration forms the dithiole ring.

  • Alkylation: Treatment with propyl halides in the presence of a base (e.g., K2CO3) yields the final product .

Alternative Pathways

  • Friedel-Crafts alkylation: Direct propylation of 1,3-benzodithiole using propyl chloride and AlCl3 as a catalyst. This method faces challenges due to competing side reactions at the sulfur sites.

  • Bromination-Alkylation: Bromination of preformed dithiole derivatives followed by nucleophilic substitution with propyl Grignard reagents .

Chemical Reactivity and Functionalization

Sulfur-Mediated Reactions

The sulfur atoms in 1,3-benzodithiole, 2-propyl- participate in:

  • Coordination chemistry: Formation of complexes with transition metals (e.g., Cu, Fe) via S→M bond donation, relevant to catalysis.

  • Oxidation: Conversion to sulfoxides or sulfones under controlled oxidizing conditions, altering electronic properties .

  • Cycloadditions: [4+2] Diels-Alder reactions with dienophiles, leveraging the conjugated diene-like structure of the dithiole ring .

Propyl Group Modifications

The propyl chain can undergo functionalization to introduce halogens, hydroxyl groups, or carbonyl moieties. For example:

  • Bromination: Reaction with N-bromosuccinimide (NBS) in CCl4 yields brominated derivatives at the propyl terminus .

  • Oxidation: Use of KMnO4 or CrO3 converts the terminal methyl group to a carboxylic acid .

Industrial and Research Applications

Organic Synthesis

The compound serves as a building block for:

  • Ligands: Chiral dithiole derivatives in asymmetric catalysis.

  • Polymer precursors: Conjugated polymers with tunable electronic properties for optoelectronics.

Analytical Chemistry

In the 1,2-benzenedithiol-based cyclocondensation assay, derivatives of 1,3-benzodithiole are used to quantify isothiocyanates in biological samples, aiding research on dietary chemopreventive agents .

Comparative Analysis with Analogues

CompoundStructureKey Properties
1,3-BenzodithioleBenzene + dithioleHigh nucleophilicity; unstable under oxidation
1,3-DithiolaneSaturated dithioleLower aromaticity; used in ring-opening reactions
BenzothiazoleBenzene + thiazoleAntimicrobial activity; nitrogen-sulfur synergy
2-Methyl-2-propyl-1,3-propanediolDiolSedative metabolite; unrelated sulfur chemistry

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